

Application Notes and Protocols for BRD-7880 In Vitro Assays

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Compound of Interest

Compound Name: BRD-7880

Cat. No.: B10754785

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Introduction

BRD-7880 is a potent and highly specific inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC).[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[2][3] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[2][4][5] Dysregulation of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy. These application notes provide detailed protocols for in vitro assays to characterize the activity of **BRD-7880**.

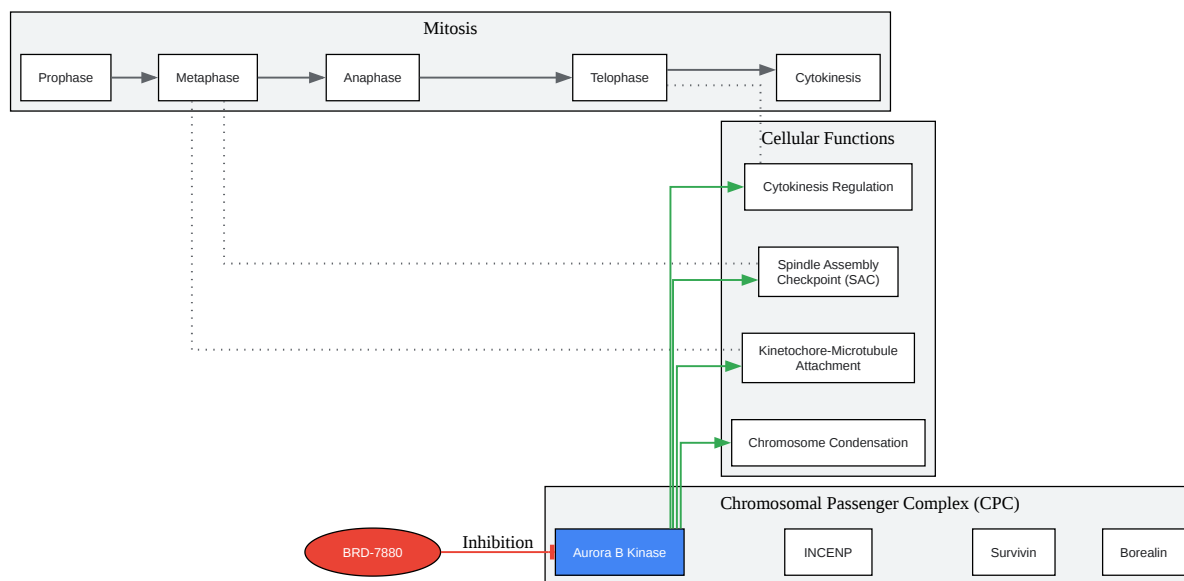
Data Presentation

The following table summarizes the reported in vitro activity of **BRD-7880** against Aurora kinases.

Target	Assay Type	Parameter	Value	Reference
Aurora Kinase B (AURKB)	Enzymatic Assay	IC50	7 nM	[1]
Aurora Kinase C (AURKC)	Enzymatic Assay	IC50	12 nM	[1]
AURKB:INCENP Complex	Isothermal Titration Calorimetry (ITC)	Binding Affinity	Higher affinity than for AURKA	[6]

Signaling Pathway

The diagram below illustrates the central role of the Aurora B kinase signaling pathway in mitosis, which is the primary target of **BRD-7880**.



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Aurora B Kinase Signaling Pathway in Mitosis.

Experimental Protocols

Aurora B Kinase Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of **BRD-7880** on Aurora B kinase.

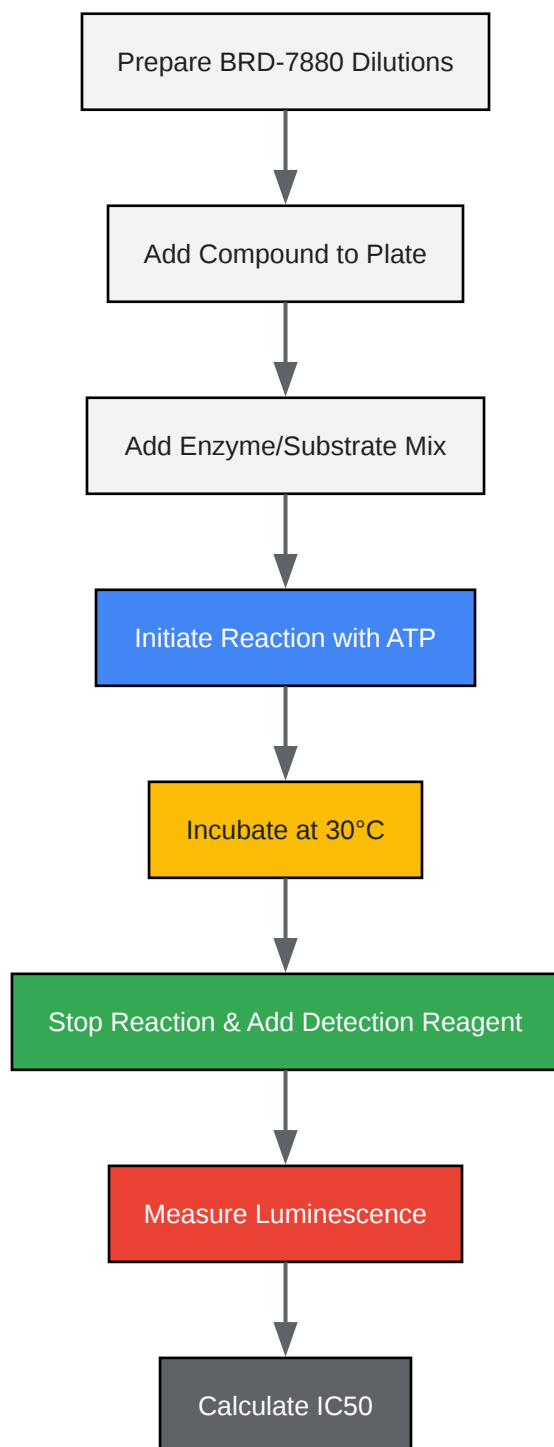
Materials:

- Recombinant human Aurora B/INCENP complex
- Myelin Basic Protein (MBP) or other suitable substrate
- ATP
- **BRD-7880**
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM beta-glycerophosphate)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of **BRD-7880** in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
- In a white assay plate, add 2.5 µL of the diluted **BRD-7880** or vehicle (DMSO) control.
- Prepare a master mix containing the Aurora B/INCENP enzyme and substrate (MBP) in Kinase Assay Buffer. Add 5 µL of this mix to each well.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes, followed by the addition of 20 µL of Kinase Detection Reagent and a further 30-minute incubation.
- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each concentration of **BRD-7880** and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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Workflow for the Aurora B Kinase Enzymatic Assay.

Cell-Based Cytotoxicity Assay

This protocol is to assess the effect of **BRD-7880** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line (e.g., HeLa, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **BRD-7880**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Clear-bottom, white-walled 96-well plates
- Multichannel pipette
- Plate reader capable of measuring luminescence

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
- Prepare a serial dilution of **BRD-7880** in cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **BRD-7880** or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Determine the cell viability as a percentage of the vehicle control and calculate the GI50 (concentration for 50% inhibition of cell growth).

Isothermal Titration Calorimetry (ITC)

This protocol describes the direct measurement of the binding affinity of **BRD-7880** to the Aurora B/INCENP complex.

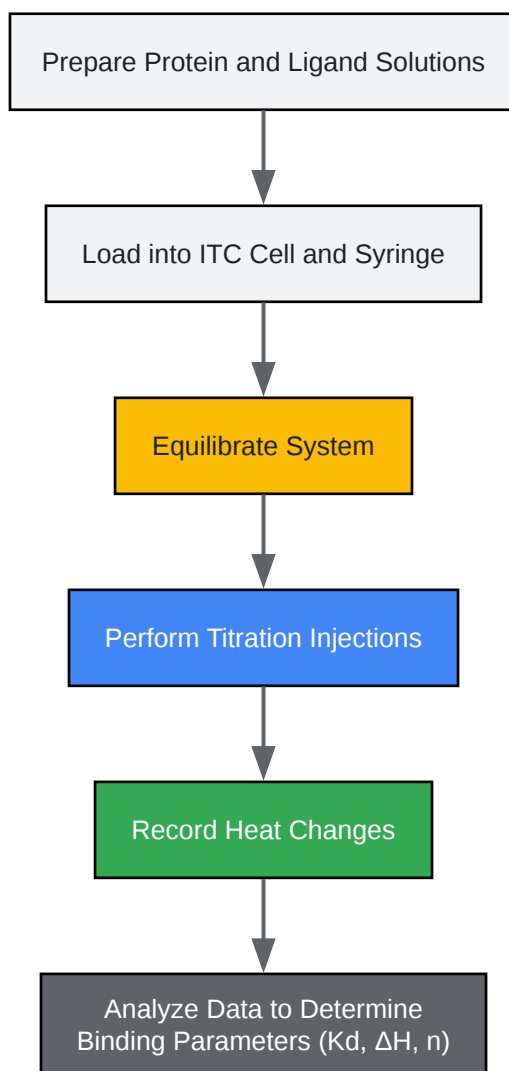
Materials:

- Isothermal Titration Calorimeter
- Purified recombinant Aurora B/INCENP protein
- **BRD-7880**
- ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed
- Syringe and sample cell for the ITC instrument

Procedure:

- Prepare the Aurora B/INCENP protein solution in the ITC buffer to a final concentration of 5-10 μ M and load it into the sample cell.
- Prepare the **BRD-7880** solution in the same ITC buffer to a concentration 10-20 times that of the protein and load it into the injection syringe.
- Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
- Perform a series of injections (e.g., 20 injections of 2 μ L each) of the **BRD-7880** solution into the protein-containing sample cell.
- Record the heat changes associated with each injection.

- As a control, perform an identical titration of **BRD-7880** into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the binding data.
- Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.



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Workflow for Isothermal Titration Calorimetry.

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